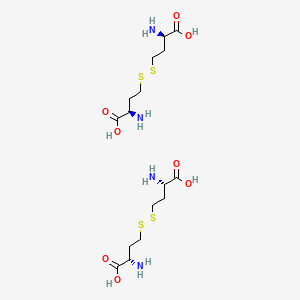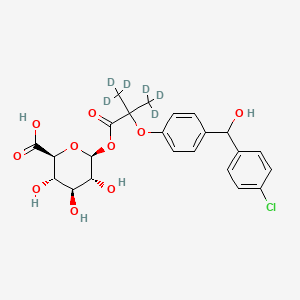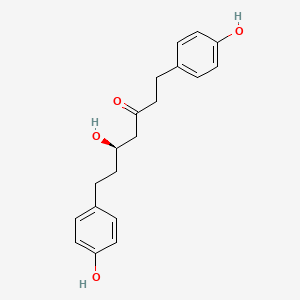
Platyphyllonol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Platyphyllonol can be synthesized through several methods. One common synthetic route involves the reduction of platyphylloside to 5-hydroxy-3-platyphyllone, which is then further reduced to centrolobol . The industrial production of this compound typically involves extraction from natural sources such as Alnus japonica .
Chemical Reactions Analysis
Platyphyllonol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include centrolobol and other diarylheptanoid derivatives .
Scientific Research Applications
Platyphyllonol has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying diarylheptanoid synthesis and reactivity. In biology, it has been investigated for its cytotoxic effects on cancer cell lines, particularly MCF-7 cells . In medicine, this compound has shown potential neuroprotective and anticonvulsant activities.
Mechanism of Action
The mechanism of action of Platyphyllonol involves its interaction with various molecular targets and pathways. For instance, it has been shown to activate the JNK and p38 pathways in MCF-7 cells, leading to apoptosis . Its neuroprotective effects are thought to be mediated through the modulation of neurotransmitter systems and protection against excitotoxicity.
Comparison with Similar Compounds
Platyphyllonol is similar to other diarylheptanoids such as platyphylloside, centrolobol, and betulatetraol . it is unique in its specific biological activities and chemical properties. For example, while platyphylloside is known for its digestibility-reducing effects, this compound has shown significant cytotoxic and neuroprotective activities .
Properties
Molecular Formula |
C19H22O4 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(5R)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one |
InChI |
InChI=1S/C19H22O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-4,7-10,18,20-22H,5-6,11-13H2/t18-/m1/s1 |
InChI Key |
ZBFSUZGUYFFWGY-GOSISDBHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CC[C@H](CC(=O)CCC2=CC=C(C=C2)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1CCC(CC(=O)CCC2=CC=C(C=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


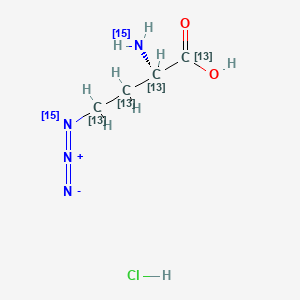
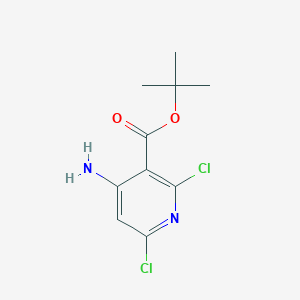
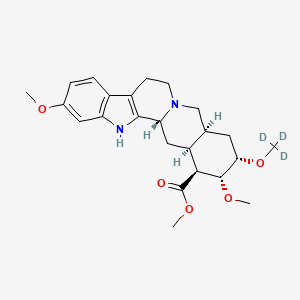
![1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride](/img/structure/B12431401.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aS,6bR,12aR)-10-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12431413.png)
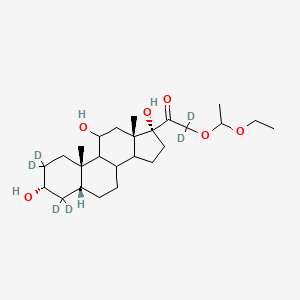
![2-{[(2-aminocyclohexyl)carbamothioyl]amino}-N-benzyl-N,3,3-trimethylbutanamide](/img/structure/B12431426.png)

![3-[(Benzyloxy)carbonyl]-2-(pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12431460.png)


![3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B12431480.png)
